![molecular formula C19H19ClN4O B2382664 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one CAS No. 10204-19-0](/img/structure/B2382664.png)
3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one
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Overview
Description
3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one, also known as AG1478, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of quinazoline derivatives and is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Mechanism Of Action
3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one binds to the ATP-binding site of the EGFR tyrosine kinase domain and prevents the phosphorylation of downstream signaling molecules, thereby inhibiting EGFR-mediated cellular processes. This mechanism of action makes 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one a potent inhibitor of EGFR signaling and a potential therapeutic agent for diseases associated with EGFR dysregulation.
Biochemical and Physiological Effects
3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects and to protect against neurodegeneration in animal models. Additionally, 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Advantages And Limitations For Lab Experiments
3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one is a highly selective inhibitor of EGFR tyrosine kinase and has been extensively studied for its therapeutic potential in various diseases. However, like any other small molecule inhibitor, 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one has some limitations, including its short half-life, poor solubility, and potential off-target effects. These limitations need to be considered when designing experiments using 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one.
Future Directions
The potential therapeutic applications of 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one are vast and include cancer, inflammatory disorders, and neurodegenerative diseases. Future research should focus on developing more potent and selective EGFR inhibitors with improved pharmacokinetic properties. Additionally, the use of 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one in combination with other therapeutic agents should be explored to enhance its efficacy and reduce potential side effects. Finally, the development of novel drug delivery systems could improve the bioavailability and efficacy of 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one in vivo.
Synthesis Methods
The synthesis of 3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one involves the reaction of 4-chloroaniline with 4-methylpiperazine to form 3-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one. The reaction is catalyzed by palladium on carbon and requires several steps, including purification and isolation, to obtain the final product.
Scientific Research Applications
3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one has been widely used in scientific research for its ability to selectively inhibit EGFR tyrosine kinase activity. EGFR is a transmembrane receptor that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.
properties
IUPAC Name |
3-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c1-22-10-12-23(13-11-22)19-21-17-5-3-2-4-16(17)18(25)24(19)15-8-6-14(20)7-9-15/h2-9H,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGKDZCAOFMUEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-one |
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